Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro-
Description
Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- is a nitro-substituted benzamide derivative characterized by a 4-nitrobenzamide core and a 3-[(2-hydroxyethyl)sulfonyl]phenyl substituent. This compound is structurally positioned as a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonyl and nitro functionalities .
Properties
CAS No. |
65369-95-1 |
|---|---|
Molecular Formula |
C15H14N2O6S |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-[3-(2-hydroxyethylsulfonyl)phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O6S/c18-8-9-24(22,23)14-3-1-2-12(10-14)16-15(19)11-4-6-13(7-5-11)17(20)21/h1-7,10,18H,8-9H2,(H,16,19) |
InChI Key |
QJFXNNDXHRPNFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCO)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Aqueous-Phase Synthesis via Schotten-Baumann Reaction
The Schotten-Baumann reaction, adapted for water-based systems, offers a robust pathway for synthesizing nitro-substituted benzamides. In this method, 4-nitrobenzoyl chloride reacts with 3-[(2-hydroxyethyl)sulfonyl]aniline in an alkaline aqueous medium. The process involves:
- Alkaline Environment : Sodium hydroxide (1.5–3.0 molar equivalents) maintains a pH >12, facilitating deprotonation of the amine and accelerating nucleophilic attack on the acyl chloride.
- Temperature Control : Ice bath cooling (≤10°C) minimizes hydrolysis of the acyl chloride, while post-reaction stirring at room temperature ensures complete conversion.
Table 1: Optimized Conditions for Aqueous-Phase Synthesis
This method avoids organic solvents, simplifying purification and reducing environmental impact. However, the nitro group’s electron-withdrawing nature necessitates precise stoichiometry to prevent incomplete coupling.
One-Step Carboxylic Acid Ammonolysis
Direct Amidation of 4-Nitrobenzoic Acid
Recent advancements enable direct conversion of carboxylic acids to amides using gaseous ammonia, bypassing intermediate ester or acyl chloride formation. For Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro-, this involves:
- Reactor Setup : A three-necked flask charged with 4-nitrobenzoic acid (1.0 eq), benzonitrile solvent, and ammonia gas (99% purity) introduced at 150–155°C.
- Kinetic Considerations : Extended reaction times (6–8 hours) counteract the nitro group’s deactivating effect, achieving 72–78% yield.
Critical Challenges :
- Solvent Selection : Benzonitrile’s high boiling point (191°C) suits the reaction but complicates post-synthesis removal.
- Byproduct Formation : Nitro group reduction under prolonged heating may generate undesired amino derivatives, necessitating rigorous HPLC monitoring.
Catalytic Hydrogenation of Nitro Precursors
Nitro-to-Amino Reduction Followed by Oxidation
A two-step approach first reduces the nitro group to an amine, followed by controlled oxidation to stabilize the sulfonyl moiety:
Reduction :
Oxidation :
Table 2: Hydrogenation-Oxidation Performance Metrics
| Step | Catalyst Loading | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Reduction | 5% Raney Ni | MeOH/THF (1:1) | 85% | 92% |
| Oxidation | H2O2 (2.5 eq) | AcOH/H2O (3:1) | 89% | 94% |
This route’s modularity allows independent optimization of each step but introduces complexity in intermediate isolation.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Transitioning batch processes to continuous flow systems enhances reproducibility for large-scale synthesis:
Microreactor Advantages :
Economic Analysis :
- Capital costs for flow systems are offset by 30–40% reductions in solvent use and 20% higher throughput compared to batch reactors.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a sulfone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Scientific Research Applications of Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro-
Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- is a chemical compound with the molecular formula and a molecular weight of 350.351 . It has a LogP value of 0.904 and is characterized by the InChI Key QJFXNNDXHRPNFO-UHFFFAOYSA-N .
HPLC Separation
Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid . For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid . Columns with smaller 3 µm particles are available for fast UPLC applications . This HPLC method is scalable and suitable for isolating impurities in preparative separation and pharmacokinetics .
Application Column
- Newcrom R1: A reverse-phase column with low silanol activity . The Newcrom family includes mixed-mode columns (Newcrom A, AH, B, and BH) with either positive or negative ion-pairing groups attached to short (25 Å) or long (100 Å) ligand chains .
Related Benzamide Derivatives
Mechanism of Action
The mechanism of action of Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro group and the sulfonyl group can enhance its binding affinity and specificity towards these targets. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and selected analogues:
*Estimated based on analogous structures.
Key Observations:
- Solubility : The hydroxyethyl sulfonyl group in the target enhances hydrophilicity compared to the lipophilic branched alkyl chain in 7495-53-6 . Sodium salt derivatives (e.g., ) exhibit superior aqueous solubility due to ionic dissociation.
- Biological Relevance : Thiazole and triazole substituents (e.g., ) may confer kinase or protease inhibitory activity, whereas sulfamoyl groups (e.g., ) are common in carbonic anhydrase inhibitors.
Biological Activity
Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- (CAS Number: 65369-95-1) is a chemical compound with a molecular formula of C15H14N2O6S and a molecular weight of 350.351 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
| Property | Value |
|---|---|
| CAS Number | 65369-95-1 |
| Molecular Formula | C15H14N2O6S |
| Molecular Weight | 350.351 g/mol |
| InChI Key | QJFXNNDXHRPNFO-UHFFFAOYSA-N |
| LogP | 0.904 |
Antimicrobial Activity
Research indicates that compounds related to benzamide derivatives exhibit moderate to good antimicrobial activity. For instance, studies have shown that benzamide derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were determined to assess their effectiveness against these pathogens.
Table 1: Antimicrobial Activity of Benzamide Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- | S. aureus | 32 |
| Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- | E. coli | 64 |
Anticancer Potential
Benzamide derivatives have also been evaluated for their anticancer properties. Recent studies have highlighted their cytotoxic effects on various cancer cell lines. For example, compounds derived from benzamide structures have shown significant activity against Hep-2 and P815 cancer cell lines.
Table 2: Cytotoxicity of Benzamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- | Hep-2 | 17.82 |
| Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- | P815 | 15.00 |
The mechanism by which benzamide derivatives exert their biological effects is multifaceted. They may interact with specific cellular targets or pathways involved in microbial resistance or cancer cell proliferation. Some studies suggest that these compounds can induce apoptosis in cancer cells or disrupt bacterial cell wall synthesis.
Case Study: Anticancer Activity
A study conducted by Fayad et al. (2019) identified a novel anticancer compound through screening a drug library on multicellular spheroids. The study demonstrated that benzamide derivatives could inhibit tumor growth effectively while exhibiting low toxicity to normal cells .
Q & A
What synthetic strategies are recommended for preparing N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro-benzamide, and how can reaction parameters be optimized?
Basic: The compound can be synthesized via nucleophilic substitution or acylation reactions. A typical approach involves reacting a nitro-substituted aniline derivative with 2-hydroxyethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization includes controlling stoichiometry, temperature (room temperature vs. elevated), and reaction time, as seen in analogous sulfonanilide syntheses .
Advanced: For higher yields, explore microwave-assisted synthesis or catalytic methods. Adjusting solvent polarity (e.g., dichloromethane vs. DMF) and using coupling agents like EDCI/HOBt may improve acylation efficiency. Monitor intermediates via TLC or in situ FTIR to minimize side products .
What analytical techniques are critical for confirming the structural integrity and purity of this benzamide derivative?
Basic: Use -NMR and -NMR to verify substituent positions and sulfonyl group integration. IR spectroscopy can confirm the presence of nitro (1520–1350 cm) and sulfonyl (1350–1150 cm) stretches. Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .
Advanced: High-resolution mass spectrometry (HRMS) provides exact mass validation. For impurity profiling, employ LC-MS/MS with electrospray ionization to detect trace byproducts (e.g., de-nitrated or sulfonyl hydrolysis products) .
How should researchers design in vitro assays to evaluate the antiproliferative potential of this compound?
Basic: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Establish IC values with dose ranges (0.1–100 µM) and 48–72 hr incubation. Include positive controls (e.g., cisplatin) and triplicate replicates for statistical validity .
Advanced: Investigate mechanism-specific assays:
- Apoptosis: Annexin V/PI staining and caspase-3/7 activation.
- Angiogenesis inhibition: HUVEC tube formation assays.
- Target engagement: Kinase inhibition profiling (e.g., VEGFR2, EGFR) using competitive binding assays .
What computational approaches can predict the binding interactions of this compound with biological targets?
Advanced:
- Molecular docking: Use AutoDock Vina or Schrödinger Glide to model interactions with targets like tyrosine kinases. Focus on the sulfonyl and nitro groups’ roles in hydrogen bonding and π-stacking.
- Molecular dynamics (MD): Simulate ligand-receptor complexes (e.g., 100 ns runs) to assess stability and binding free energy (MM-PBSA/GBSA).
- QSAR: Develop models correlating substituent electronic parameters (Hammett σ) with bioactivity .
How do structural modifications at the sulfonyl group impact solubility and pharmacokinetics?
Advanced:
- Solubility: Replace the hydroxyethyl group with PEGylated chains to enhance aqueous solubility. Measure logP via shake-flask or HPLC-derived methods.
- Metabolic stability: Conduct microsomal assays (human liver microsomes) to evaluate oxidative degradation. Introduce fluorine atoms to block metabolic hotspots.
- Permeability: Use Caco-2 monolayers or PAMPA to assess intestinal absorption .
How can discrepancies between in vitro potency and in vivo efficacy be addressed?
Advanced:
- Bioavailability: Perform pharmacokinetic studies (IV/PO dosing in rodents) to calculate AUC and half-life.
- Metabolite identification: Use LC-QTOF-MS to detect phase I/II metabolites.
- Formulation: Test nanoemulsions or liposomes to improve plasma stability and tumor targeting .
What crystallization methods are effective for obtaining X-ray-quality crystals of nitro-substituted benzamides?
Advanced:
- Vapor diffusion: Use mixed solvents (e.g., DMSO/water) in hanging-drop setups.
- Temperature gradients: Slowly cool saturated solutions from 40°C to 4°C.
- Additives: Introduce co-crystallization agents like crown ethers to stabilize π-π interactions. Validate crystal packing via Mercury software .
What protocols ensure rigorous impurity profiling during synthesis?
Advanced:
- Forced degradation: Expose the compound to heat, light, and hydrolytic conditions (acid/base) to identify degradation pathways.
- Quantification: Use validated HPLC methods with reference standards (e.g., EP impurities) for limits of detection (LOD < 0.1%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
